Cas no 84624-27-1 (Boc-Lys(Fmoc)-OH)

Boc-Lys(Fmoc)-OH structure
Boc-Lys(Fmoc)-OH structure
Product Name:Boc-Lys(Fmoc)-OH
CAS 번호:84624-27-1
MF:C26H32N2O6
메가와트:468.542087554932
MDL:MFCD00062032
CID:60736
PubChem ID:57647427
Update Time:2025-05-27

Boc-Lys(Fmoc)-OH 화학적 및 물리적 성질

이름 및 식별자

    • N-Boc-N'-Fmoc-L-Lysine
    • Boc-Lys(Fmoc)-OH
    • 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(tert-butoxycarbonylamino)hexanoic acid
    • N-epsilon-FMOC-N-alpha-BOC-L-Lysine
    • (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
    • Boc-L-Lys(Fmoc)-OH
    • Boc-Lys(Fmoc)
    • N-EPSILON-FMOC-N-ALPHA-T-BOC-L-LYSINE
    • N2-Boc-N6-Fmoc-L-lysine
    • N-Boc-N -Fmoc-L-Lysine
    • (2S)-2-(tert-Butoxycarbonylamino)-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
    • BocLys(Fmoc)
    • PubChem14939
    • N
    • A-Boc-N
    • A-Fmoc-L-lysine
    • JYEVQYFWINBXJU-QFIPXVFZSA-N
    • N-a-Boc-N-Epsilon-Fmoc-L-lysine
    • STL557497
    • BBL103687
    • N-epsilon-FMOC-N
    • N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine (ACI)
    • (S)-2-[(tert-Butoxycarbonyl)amino]-6-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]hexanoic acid
    • (S)-6-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-(tert-butoxycarbonylamino)hexanoic acid
    • 20: PN: US20040019000 PAGE: 23 claimed protein
    • 21: PN: US20040019000 PAGE: 23 claimed protein
    • N-α-tert-Butoxycarbonyl-N-ε-fluorenylmethoxycarbonyl-L-lysine
    • NSC 342209
    • Nalpha-Boc-Nepsilon-Fmoc-L-lysine
    • (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-6-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}HEXANOIC ACID
    • 84624-27-1
    • CS-W005144
    • MFCD00062032
    • SCHEMBL999302
    • AKOS015922788
    • 6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
    • Boc-Lys(Fmoc)-OH, >=99.0% (sum of enantiomers, TLC)
    • (S)-2-tert-butoxycarbonylamino-6-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid
    • DTXSID40450686
    • (S)-6-(((9H-fluoren-9-yl)methoxy)carbonylamino)-2-(tert-butoxycarbonylamino)hexanoic acid
    • N~2~-(tert-butoxycarbonyl)-N~6~-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
    • Q-101708
    • J-300173
    • DB-030150
    • EN300-650206
    • N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine
    • N-alpha-t-Butyloxycarbonyl-N-epsilon-(9-fluorenylmethyloxycarbonyl)-L-lysine
    • Nalpha-tert-butoxycarbonyl-Nepsilon-(9-fluorenylmethoxycarbonyl)-L-lysine
    • F11058
    • HY-W005144
    • DS-15354
    • MDL: MFCD00062032
    • 인치: 1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1
    • InChIKey: JYEVQYFWINBXJU-QFIPXVFZSA-N
    • 미소: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

계산된 속성

  • 정밀분자량: 468.22600
  • 동위원소 질량: 468.226037
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 34
  • 회전 가능한 화학 키 수량: 12
  • 복잡도: 684
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 4
  • 소수점 매개변수 계산 참조값(XlogP): 4.5
  • 토폴로지 분자 극성 표면적: 114

실험적 성질

  • 색과 성상: 백색 결정
  • 밀도: 1.2100
  • 융해점: 93-98℃
  • 비등점: 685.7℃ at 760 mmHg
  • 플래시 포인트: 368.5±31.5 °C
  • 굴절률: 1.566
  • 수용성: Soluble in dimethylformamide. Insoluble in water.
  • PSA: 113.96000
  • LogP: 5.45510
  • 용해성: 미확정
  • 비선광도: 3.3 º (c=1% in ethyl acetate)
  • 광학 활성: [α]20/D +3.3±0.5°, c = 1% in ethyl acetate

Boc-Lys(Fmoc)-OH 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM119518-100g
N2-Boc-N6-Fmoc-L-lysine
84624-27-1 98%
100g
$276 2021-06-09
Fluorochem
M03299-1g
Boc-Lys(Fmoc)-OH
84624-27-1 98%
1g
£23.00 2022-02-28
Fluorochem
M03299-5g
Boc-Lys(Fmoc)-OH
84624-27-1 98%
5g
£38.00 2022-02-28
Fluorochem
M03299-25g
Boc-Lys(Fmoc)-OH
84624-27-1 98%
25g
£126.00 2022-02-28
Fluorochem
M03299-100g
Boc-Lys(Fmoc)-OH
84624-27-1 98%
100g
£500.00 2022-02-28
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C1800549467- 1g
Boc-Lys(Fmoc)-OH
84624-27-1 98%(HPLC)
1g
¥ 91.8 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C1800549451- 5g
Boc-Lys(Fmoc)-OH
84624-27-1 98%(HPLC)
5g
¥ 382.4 2021-05-18
Apollo Scientific
OR480747-10g
(2S)-2-(tert-Butoxycarbonylamino)-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
84624-27-1 97%
10g
£46.00 2023-09-02
Apollo Scientific
OR480747-25g
(2S)-2-(tert-Butoxycarbonylamino)-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
84624-27-1 98+%
25g
£49.00 2025-02-20
abcr
AB175103-1 g
N-alpha-t-Butyloxycarbonyl-N-epsilon-(9-fluorenylmethyloxycarbonyl)-L-lysine, 95%; .
84624-27-1 95%
1g
€72.90 2023-06-23

Boc-Lys(Fmoc)-OH 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Acetone
참조
Bifacial PNAs Destabilize MALAT1 by 3' A-Tail Displacement from the U-Rich Internal Loop
Miao, Shiqin; Bhunia, Debmalya; Devari, Shekaraiah; Liang, Yufeng; Munyaradzi, Oliver; et al, ACS Chemical Biology, 2021, 16(8), 1600-1609

합성 방법 2

반응 조건
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ,  Water ;  rt → 0 °C
1.2 0 °C; 10 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
참조
Application of thiazolidinethione (TTT) in the reaction of selective side chain protection of lysine
Gao, Xing-Ming; Ye, Yun-Hua, Huaxue Xuebao, 2007, 65(16), 1654-1656

합성 방법 3

반응 조건
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  1,4-Dioxane ,  Water
참조
Convenient syntheses of fluorenylmethyl-based side chain derivatives of glutamic and aspartic acids, lysine, and cysteine
Albericio, F.; Nicolas, E.; Rizo, J.; Ruiz-Gayo, M.; Pedroso, E.; et al, Synthesis, 1990, (2), 119-22

합성 방법 4

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  overnight, rt
참조
Chemical Probes Reveal Sirt2's New Function as a Robust "Eraser" of Lysine Lipoylation
Xie, Yusheng ; Chen, Lanfang; Wang, Rui; Wang, Jigang ; Li, Jingyu; et al, Journal of the American Chemical Society, 2019, 141(46), 18428-18436

합성 방법 5

반응 조건
참조
A fluoride ion deprotection strategy in peptide synthesis. Combination with selective deprotection using the dilute methanesulfonic acid of α-amino protecting groups
Kiso, Yoshiaki; Kimura, Tooru; Fujiwara, Yoichi; Shimokura, Masanori; Nishitani, Akiko, Chemical & Pharmaceutical Bulletin, 1988, 36(12), 5024-7

Boc-Lys(Fmoc)-OH Raw materials

Boc-Lys(Fmoc)-OH Preparation Products

Boc-Lys(Fmoc)-OH 관련 문헌

추천 공급업체
NewCan Biotech Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
NewCan Biotech Limited
Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Aoguang Biotechnology Co., Ltd
上海嵘奥生物技术有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
上海嵘奥生物技术有限公司
ASIACHEM I&E (JIANGSU) CO., LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
ASIACHEM I&E (JIANGSU) CO., LTD
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd